molecular formula C7H14N4 B8021329 N1,3-diethyl-1H-pyrazole-3,4-diamine

N1,3-diethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021329
M. Wt: 154.21 g/mol
InChI Key: IDHVMSPZBYFWLQ-UHFFFAOYSA-N
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Description

N1,3-diethyl-1H-pyrazole-3,4-diamine is a heterocyclic compound featuring a pyrazole ring substituted with two ethyl groups and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyrazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,3-diethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as nitro, amino, and alkyl groups .

Scientific Research Applications

N1,3-diethyl-1H-pyrazole-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,3-diethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine
  • 3,4-Dimethyl-1H-pyrazole-5-amine
  • 1-Phenyl-3,4-diaminopyrazole

Uniqueness

N1,3-diethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-N,1-diethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-9-7-6(8)5-11(4-2)10-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVMSPZBYFWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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